2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
科学的研究の応用
- F2700-0116 has shown promise as an anticancer agent. Researchers are investigating its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. Preclinical studies suggest that it may interfere with DNA replication and repair mechanisms, making it a potential candidate for cancer therapy .
- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. F2700-0116 has demonstrated anti-inflammatory effects by modulating immune responses. Researchers are exploring its potential as a novel anti-inflammatory drug .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. F2700-0116 has been investigated for its neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation .
- The rise of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. F2700-0116 exhibits antibacterial activity against certain strains. Researchers are studying its mechanism of action and potential applications in treating bacterial infections .
- Beyond its biological effects, F2700-0116 has interesting material properties. Researchers are exploring its use in organic electronics, such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Its unique molecular structure makes it a candidate for innovative materials .
- F2700-0116 has received orphan drug designation for the treatment of Primary Sclerosing Cholangitis (PSC). This rare liver disease lacks effective therapies, and F2700-0116’s potential to modulate immune responses may offer hope for PSC patients .
Anticancer Potential
Anti-Inflammatory Properties
Neuroprotective Effects
Antibacterial Activity
Materials Science Applications
Orphan Drug Designation
作用機序
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets such asKATP channels and AMPA receptors .
Mode of Action
Similar compounds have been reported to act asactivators of KATP channels on pancreatic endocrine tissue and vascular smooth muscle tissue . This suggests that the compound might interact with its targets, leading to changes in cellular activity.
Biochemical Pathways
Based on the reported activities of similar compounds, it could be involved in pathways related toinsulin release and vascular smooth muscle relaxation .
Result of Action
Based on the reported activities of similar compounds, it could potentially influenceinsulin release and induce relaxation of vascular smooth muscle tissue .
特性
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-2-12-7-9-13(10-8-12)18-16(21)11-24-17-19-14-5-3-4-6-15(14)25(22,23)20-17/h3-10H,2,11H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJDEFSPQPOTLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。